molecular formula C12H9FN2O3 B3246682 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine CAS No. 179552-79-5

2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine

Cat. No.: B3246682
CAS No.: 179552-79-5
M. Wt: 248.21 g/mol
InChI Key: HCQZQPNSZFXGGO-UHFFFAOYSA-N
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Description

2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine is a chemical compound with the molecular formula C12H9FN2O3 . It belongs to a class of pyridine derivatives recognized for their utility in scientific research and medicinal chemistry. Pyridine-based compounds are frequently employed as key intermediates in the synthesis of more complex molecules for pharmaceutical and agrochemical applications . While the specific biological activity of this compound has not been fully detailed in the literature, structurally similar compounds featuring the fluoro-nitrophenoxy moiety are investigated as potential antitubercular agents . Other research on analogous pyridine compounds highlights their role as building blocks for developing positron emission tomography (PET) tracers, which are used to image enzymes like inducible nitric oxide synthase (iNOS) in models of inflammation and cancer . The presence of both the pyridine ring and the nitro-aromatic group in its structure makes it a versatile scaffold for further chemical modification and exploration in various research fields. This product is intended for research purposes only in a laboratory setting and is not for human or veterinary diagnostic use or personal consumption. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3-fluoro-4-nitrophenoxy)methyl]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN2O3/c13-11-7-10(4-5-12(11)15(16)17)18-8-9-3-1-2-6-14-9/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCQZQPNSZFXGGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CC(=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201263201
Record name 2-[(3-Fluoro-4-nitrophenoxy)methyl]pyridine
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Molecular Weight

248.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179552-79-5
Record name 2-[(3-Fluoro-4-nitrophenoxy)methyl]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179552-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-Fluoro-4-nitrophenoxy)methyl]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201263201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Crystallographic Investigations for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the definitive identification of organic molecules. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, along with two-dimensional NMR techniques, a complete picture of the atomic connectivity and chemical environment of 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine can be constructed.

Proton NMR (¹H NMR) Chemical Shift Analysis and Coupling Constant Interpretation

The ¹H NMR spectrum provides critical information regarding the number of different types of protons and their neighboring environments. For This compound , distinct signals are expected for the protons on the pyridine (B92270) ring, the nitrophenoxy group, and the methylene (B1212753) bridge.

Pyridine Moiety : The protons on the pyridine ring typically appear in the aromatic region (δ 7.0-8.5 ppm). The proton at position 6, being adjacent to the nitrogen atom, is expected to be the most deshielded. The coupling patterns (doublets, triplets, or doublet of doublets) and their corresponding coupling constants (J-values) would elucidate the ortho, meta, and para relationships between the protons.

Nitrophenoxy Moiety : The protons on the 3-fluoro-4-nitrophenoxy ring are influenced by the strong electron-withdrawing nitro group and the electronegative fluorine atom. This would result in characteristic downfield shifts. The proton ortho to the nitro group is expected to be significantly deshielded. Furthermore, coupling between the protons and the fluorine atom (H-F coupling) would lead to additional splitting of the signals, providing valuable structural information.

Methylene Bridge (-CH₂-) : A singlet peak corresponding to the two protons of the methylene bridge is anticipated, likely appearing in the range of δ 5.0-5.5 ppm, shifted downfield due to the deshielding effects of the adjacent oxygen and the pyridine ring.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Expected Coupling Constants (J, Hz)
Pyridine H-6Downfield (e.g., ~8.5)Doubletortho-coupling
Pyridine H-3, H-4, H-5Aromatic regionMultipletsortho- and meta-coupling
Nitrophenoxy HDownfield aromatic regionDoublet of doublets, etc.H-H and H-F coupling
Methylene (-CH₂-)Mid-field (e.g., ~5.3)SingletN/A

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignment and Multiplicity

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.

Pyridine Carbons : The carbon atoms of the pyridine ring will show distinct resonances, with the carbon adjacent to the nitrogen (C-2 and C-6) appearing at a lower field.

Nitrophenoxy Carbons : The carbons of the nitrophenoxy ring will be influenced by the substituents. The carbon bearing the nitro group (C-4) and the carbon attached to the oxygen will be significantly deshielded. The carbon bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant, appearing as a doublet in the proton-coupled spectrum.

Methylene Carbon : The methylene bridge carbon will appear as a single peak, typically in the range of δ 60-70 ppm.

Carbon Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity (in proton-coupled spectrum)
Pyridine C-2DownfieldSinglet or Doublet
Pyridine C-3, C-4, C-5, C-6Aromatic regionDoublets
Nitrophenoxy C-1 (C-O)DownfieldSinglet
Nitrophenoxy C-4 (C-NO₂)DownfieldSinglet
Nitrophenoxy C-3 (C-F)Aromatic regionDoublet (due to ¹JCF)
Nitrophenoxy C-2, C-5, C-6Aromatic regionDoublets
Methylene (-CH₂-)Mid-fieldTriplet

Fluorine-19 NMR (¹⁹F NMR) for Characterization of Fluorinated Moieties

¹⁹F NMR is a highly sensitive technique for the characterization of fluorine-containing compounds. A single signal is expected for the fluorine atom in This compound . The chemical shift of this signal is characteristic of a fluorine atom attached to an aromatic ring and is influenced by the other substituents on the ring. The signal may appear as a multiplet due to coupling with neighboring protons.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Structural Confirmation

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons within the pyridine and nitrophenoxy rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms, enabling the definitive assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the different fragments of the molecule, such as the link between the methylene bridge protons and the carbons of both the pyridine and the phenoxy rings, thus confirming the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

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X-ray Crystallography

Single Crystal X-ray Diffraction for Definitive Molecular Geometry and Conformation

Information regarding the crystal system, space group, unit cell dimensions, bond lengths, bond angles, and torsion angles for this compound is not present in the surveyed literature. Definitive data on its molecular geometry and conformation, which would be provided by single-crystal X-ray diffraction, remains to be determined.

Analysis of Intermolecular Interactions and Supramolecular Assembly

A detailed analysis of the intermolecular forces, such as hydrogen bonding, halogen bonding, π-π stacking, and van der Waals interactions, that govern the supramolecular structure of this compound in the solid state is contingent on the availability of its crystal structure. Without this foundational data, a discussion of its supramolecular assembly cannot be provided.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for predicting the properties of molecules with a high degree of accuracy. Calculations are often performed using specific functionals, such as B3LYP, combined with a basis set like 6-311++G(d,p), to provide a reliable description of the molecular system.

Vibrational Frequency Analysis and Comparison with Experimental IR/Raman Spectra

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies). This analysis also predicts the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as stretching, bending, or torsional motions of the atoms.

The theoretical spectra can be compared with experimentally obtained FT-IR and FT-Raman spectra to validate the computational model. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and limitations of the theoretical method, improving the agreement with experimental data. The detailed assignment of vibrational modes helps in the interpretation of the experimental spectra and provides a vibrational fingerprint of the molecule. For instance, characteristic vibrations would include C-H stretching, C=C and C=N stretching in the aromatic rings, C-O-C ether linkage vibrations, N-O stretching of the nitro group, and C-F stretching.

¹H and ¹³C NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. DFT calculations, specifically using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict the ¹H and ¹³C NMR chemical shifts. These predictions are based on the optimized molecular geometry and provide theoretical values for the resonance of each nucleus.

The calculated chemical shifts are typically referenced against a standard, such as Tetramethylsilane (TMS), and can be directly compared with experimental NMR data. This comparison serves as a stringent test of the accuracy of the computed molecular structure. Discrepancies between predicted and experimental shifts can highlight subtle structural features or environmental effects not captured by the gas-phase computational model.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine (Note: This is a representative table. Actual values would be derived from specific DFT calculations.)

AtomPredicted ¹³C Chemical Shift (ppm)AtomPredicted ¹H Chemical Shift (ppm)
C2 (Pyridine)Data not availableH (Pyridine)Data not available
C3 (Pyridine)Data not availableH (Pyridine)Data not available
C4 (Pyridine)Data not availableH (Pyridine)Data not available
C5 (Pyridine)Data not availableH (Pyridine)Data not available
C6 (Pyridine)Data not availableH (Methylene)Data not available
CH₂ (Methylene)Data not availableH (Phenoxy)Data not available
C1' (Phenoxy)Data not availableH (Phenoxy)Data not available
C2' (Phenoxy)Data not availableH (Phenoxy)Data not available
C3' (Phenoxy)Data not available
C4' (Phenoxy)Data not available
C5' (Phenoxy)Data not available
C6' (Phenoxy)Data not available

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and chemical reactivity of a molecule. The key orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The HOMO is the outermost orbital containing electrons and acts as an electron donor, making it representative of the molecule's nucleophilic character. The LUMO is the innermost empty orbital and acts as an electron acceptor, indicating the molecule's electrophilic character.

For this compound, analysis of the HOMO and LUMO reveals the distribution of electron density. It is expected that the HOMO would be localized primarily on the more electron-rich phenoxy ring, while the LUMO would be concentrated on the electron-deficient nitro-substituted ring and the pyridine (B92270) ring, which are electron-withdrawing. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

Energy Gap Determination and Implications for Chemical Reactivity and Stability

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive and less stable.

The HOMO-LUMO gap is also related to the electronic absorption properties of the molecule, with a smaller gap generally corresponding to absorption at a longer wavelength. This information is vital for understanding the molecule's potential applications in areas like materials science and medicinal chemistry.

Table 2: Calculated Frontier Molecular Orbital Energies and Properties (Note: This is a representative table. Actual values would be derived from specific DFT calculations.)

ParameterEnergy (eV)
HOMO EnergyData not available
LUMO EnergyData not available
Energy Gap (ΔE)Data not available

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Molecular Dynamics (MD) Simulations

Conformational Flexibility and Dynamic Behavior

The conformational landscape of this compound is primarily dictated by the rotational freedom around the C-O-C ether linkage and the C-C bond connecting the pyridine ring to the methylene (B1212753) bridge. The dihedral angles associated with these bonds determine the relative orientation of the pyridinyl and the 3-fluoro-4-nitrophenyl moieties.

Computational studies on analogous diaryl ethers suggest that the molecule likely exists in a non-planar conformation to minimize steric hindrance between the two aromatic rings. The presence of the methylene spacer provides additional flexibility compared to a direct ether linkage. The preferred conformation would be a balance between steric repulsion and electronic effects, such as dipole-dipole interactions and potential intramolecular hydrogen bonding.

The dynamic behavior of the molecule can be investigated through molecular dynamics simulations. These simulations would likely reveal torsional fluctuations around the key dihedral angles, leading to a range of accessible conformations at room temperature. The energy barriers between different conformational minima would determine the rate of interconversion. While specific computational studies on the conformational analysis of this compound are not extensively available in the literature, insights can be drawn from studies on structurally related phenoxy pyridine derivatives. nih.govnih.gov

Solvent Effects on Molecular Structure and Reactivity

The polarity of the solvent is expected to have a significant influence on both the conformational equilibrium and the reactivity of this compound. The molecule possesses a considerable dipole moment due to the presence of the electronegative nitro and fluoro groups, as well as the nitrogen atom in the pyridine ring.

In polar solvents, conformations with a larger dipole moment are likely to be stabilized. chemrxiv.org Solvation models, such as the Polarizable Continuum Model (PCM), can be employed in computational studies to quantify the effect of the solvent on the electronic structure and geometry of the molecule. rsc.org For instance, studies on similar nitroaromatic compounds have shown that solvent polarity can influence their photochemical reactivity. rsc.org

The reactivity of the compound, particularly in nucleophilic aromatic substitution reactions targeting the electron-deficient nitrophenyl ring, is also expected to be solvent-dependent. Polar aprotic solvents may enhance the rates of such reactions by stabilizing charged intermediates. semanticscholar.org The choice of solvent can therefore be a critical parameter in synthetic applications involving this compound.

Quantum Chemical Descriptors

Quantum chemical descriptors derived from Density Functional Theory (DFT) are instrumental in quantifying the reactivity and electronic properties of molecules.

Calculations of Chemical Potential, Hardness, and Electrophilicity Index

Global reactivity descriptors such as chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω) provide a quantitative measure of a molecule's reactivity. nih.govresearchgate.net These parameters are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). chemmethod.com

Chemical Potential (μ) : Represents the tendency of a molecule to lose or gain electrons. It is calculated as the average of the HOMO and LUMO energies: μ = (EHOMO + ELUMO) / 2 researchgate.net

Chemical Hardness (η) : Measures the resistance of a molecule to a change in its electron distribution. It is calculated as half the difference between the HOMO and LUMO energies: η = (ELUMO - EHOMO) / 2 chemmethod.com

Electrophilicity Index (ω) : Quantifies the ability of a molecule to accept electrons. It is defined as: ω = μ² / (2η) nih.govnih.gov

A higher electrophilicity index indicates a greater capacity to act as an electrophile. Given the presence of the electron-withdrawing nitro and fluoro groups, this compound is expected to have a significant electrophilicity index.

Table 1: Quantum Chemical Descriptors and Their Significance

Descriptor Formula Significance
Chemical Potential (μ) (EHOMO + ELUMO) / 2 Electron donating/accepting tendency
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Resistance to change in electron distribution

Fukui Functions for Local Reactivity Prediction

The Fukui functions are calculated from the changes in electron density when an electron is added to or removed from the molecule. wikipedia.org

For nucleophilic attack (f+(r)) : This function indicates the sites most susceptible to attack by a nucleophile and is related to the distribution of the LUMO.

For electrophilic attack (f-(r)) : This function points to the sites most likely to be attacked by an electrophile and is associated with the distribution of the HOMO.

For radical attack (f0(r)) : This function predicts the sites most reactive towards a radical species.

For this compound, the analysis of Fukui functions would likely indicate that the carbon atoms of the 3-fluoro-4-nitrophenyl ring, particularly those ortho and para to the nitro group, are the most probable sites for nucleophilic attack. The nitrogen atom of the pyridine ring would be a likely site for electrophilic attack. The application of Fukui functions can be a powerful tool in understanding and predicting the outcomes of chemical reactions involving this compound. mdpi.comnih.gov

Table 2: List of Compounds Mentioned

Compound Name

Chemical Reactivity and Transformations

Reactions at the Nitro Group

The nitro group is a versatile functional group that can undergo a variety of chemical transformations, most notably reduction to an amino group. This conversion dramatically alters the electronic properties and subsequent reactivity of the aromatic ring.

Reduction to Amino Derivatives (e.g., Catalytic Hydrogenation)

The reduction of the aromatic nitro group in 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine to its corresponding amino derivative, 2-((4-amino-3-fluorophenoxy)methyl)pyridine, is a key transformation. This is commonly achieved through catalytic hydrogenation. A standard and effective method for this conversion involves the use of hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst. google.comnih.gov This process is a well-established and efficient route for the reduction of nitroarenes to anilines. scispace.com

The reaction proceeds under mild conditions and is highly chemoselective for the nitro group, leaving other functional groups in the molecule, such as the ether linkage and the pyridine (B92270) ring, intact. The general transformation can be represented as follows:

General Reaction Scheme for Nitro Group Reduction:

This compound + H₂ (in the presence of a catalyst) → 2-((4-Amino-3-fluorophenoxy)methyl)pyridine + H₂O

A variety of reducing agents and conditions can be employed for the reduction of aromatic nitro compounds, as detailed in the table below.

Reagent/Catalyst Conditions Typical Application Reference
H₂/Pd/CAtmospheric or slightly elevated pressure, ambient temperatureStandard, high-yield reduction of nitroarenes to anilines google.com
Sn/HClAcidic mediumClassic method for nitro group reduction scispace.com
Zn/NH₄ClAqueous mediumCatalytic transfer hydrogenation scispace.com
Hydrazine/Pd/CTransfer hydrogenationAlternative to using hydrogen gas scispace.com
NaBH₄/Pd/CAqueous mediumBorohydride-based reduction scispace.com

Impact on Aromatic Ring Reactivity

The nitro group exerts a profound influence on the reactivity of the phenoxy ring to which it is attached. As a powerful electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic aromatic substitution. quora.compearson.com This deactivation is a consequence of the reduced electron density in the ring, making it less susceptible to attack by electrophiles.

Furthermore, the nitro group acts as a meta-director for any incoming electrophiles. pearson.comlibretexts.org This directing effect arises from the destabilization of the carbocation intermediates that would be formed from ortho and para attack. The resonance structures of the intermediate for meta attack are more stable as they avoid placing a positive charge adjacent to the positively charged nitrogen of the nitro group. quora.com The fluorine atom, also an electron-withdrawing group, further contributes to the deactivation of the ring, although it is generally considered an ortho, para-director. In this specific molecule, the strong meta-directing effect of the nitro group is expected to dominate.

Reactions on the Pyridine Ring

The pyridine ring in this compound is an electron-deficient aromatic system, which influences its reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution Patterns

Direct electrophilic aromatic substitution on the pyridine ring is generally challenging. The nitrogen atom in the ring is electronegative, which significantly reduces the ring's electron density and thus its nucleophilicity. quora.com This makes the pyridine ring much less reactive towards electrophiles than benzene (B151609). quora.com Furthermore, under the acidic conditions often required for electrophilic aromatic substitution (such as nitration or sulfonation), the pyridine nitrogen is readily protonated. This protonation further deactivates the ring, making substitution even more difficult. wikipedia.org

When electrophilic substitution does occur on a pyridine ring, it typically proceeds at the 3-position (meta to the nitrogen). quora.comquora.com This is because the intermediates formed from attack at the 2- and 4-positions (ortho and para) are significantly destabilized by having a positive charge on the carbon adjacent to the already electron-deficient nitrogen atom. quora.comquora.com

A common strategy to facilitate electrophilic substitution on a pyridine ring is to first convert it to its N-oxide derivative. wikipedia.org The N-oxide group is electron-donating, which activates the ring towards electrophilic attack, primarily at the 2- and 4-positions. wikipedia.orgchemtube3d.com Following the substitution reaction, the N-oxide can be reduced back to the pyridine.

Nucleophilic Attack on the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom makes it susceptible to attack by nucleophiles. However, direct nucleophilic attack on the nitrogen of a neutral pyridine ring is not a common reaction pathway unless in specific contexts, such as in certain bis(imino)pyridine systems where stereoelectronic factors favor such an attack. scielo.org.mx In the case of this compound, nucleophilic attack is more likely to occur at the carbon atoms of the pyridine ring, particularly at the 2- and 4-positions, which are electronically deficient. quora.comstackexchange.combiosynce.com This is because the anionic intermediate formed upon nucleophilic attack at these positions is stabilized by delocalization of the negative charge onto the electronegative nitrogen atom. quora.comstackexchange.com

Quaternization and N-Oxide Formation

Quaternization is a characteristic reaction of pyridines, involving the alkylation of the nitrogen atom. This reaction converts the neutral pyridine into a positively charged pyridinium (B92312) salt. The quaternization of this compound can be achieved by reacting it with an alkyl halide, such as methyl iodide. researchgate.netrsc.orgosti.gov

General Reaction Scheme for Quaternization:

This compound + RX → N-Alkyl-2-((3-fluoro-4-nitrophenoxy)methyl)pyridinium Halide

Where RX represents an alkyl halide. The resulting pyridinium salts often exhibit different physical and chemical properties compared to the parent pyridine.

N-Oxide Formation is another important transformation of the pyridine ring. This is an oxidation reaction that introduces an oxygen atom onto the nitrogen. Common oxidizing agents for this purpose include meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid. bme.huarkat-usa.org

General Reaction Scheme for N-Oxide Formation:

This compound + Oxidizing Agent → this compound N-oxide

The formation of the N-oxide significantly alters the reactivity of the pyridine ring. As mentioned earlier, it activates the ring towards electrophilic substitution at the 2- and 4-positions. wikipedia.orgchemtube3d.com It also provides a handle for further functionalization. For instance, pyridine N-oxides can facilitate nucleophilic substitution reactions on the ring. abertay.ac.uk A relevant example is the fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide, which proceeds to give 3-fluoro-4-nitropyridine (B80604) N-oxide. nih.gov

Reactions Involving the Fluoro Group

The chemical behavior of the fluoro group in this compound is predominantly dictated by the electronic landscape of the aromatic ring to which it is attached. The presence of a strongly electron-withdrawing nitro group para to the fluorine atom significantly influences its reactivity, making it susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution of Fluorine

The fluorine atom in this compound is activated towards nucleophilic aromatic substitution (SNAr). This heightened reactivity is a direct consequence of the electronic stabilization of the intermediate Meisenheimer complex by the para-nitro group. The nitro group's ability to delocalize the negative charge of the intermediate through resonance lowers the activation energy of the reaction, facilitating the displacement of the fluoride (B91410) ion by a nucleophile.

A variety of nucleophiles can be employed to displace the fluoro group. Common nucleophiles include alkoxides, phenoxides, amines, and thiols. The general mechanism involves the attack of the nucleophile on the carbon atom bearing the fluorine, followed by the departure of the fluoride ion, which is a relatively good leaving group in this activated system.

Nucleophile (Nu-)Reagent ExampleProduct
AlkoxideSodium methoxide (B1231860) (NaOCH3)2-((3-Methoxy-4-nitrophenoxy)methyl)pyridine
AminePiperidine2-((3-(Piperidin-1-yl)-4-nitrophenoxy)methyl)pyridine
ThiolateSodium thiophenoxide (NaSPh)2-((3-(Phenylthio)-4-nitrophenoxy)methyl)pyridine

This table represents predicted products based on established principles of nucleophilic aromatic substitution on activated fluoroaromatic compounds.

Reactivity of the Ethereal Linkage and Methylene (B1212753) Bridge

The ethereal linkage and the adjacent methylene bridge in this compound represent other potential sites for chemical transformation, although they are generally less reactive than the activated fluoroaromatic ring.

Hydrolysis or Cleavage Pathways

The ether bond in this molecule is relatively stable under neutral and basic conditions. However, under strong acidic conditions, cleavage of the ether linkage can occur. The most likely pathway for cleavage would involve protonation of the ether oxygen, followed by nucleophilic attack. Given the structure of the molecule, two possible cleavage patterns exist: attack at the methylene carbon or at the aromatic carbon.

Attack at the aromatic carbon is generally disfavored. Therefore, the more probable pathway involves the SN2 attack of a nucleophile (e.g., a halide ion from the acid) at the methylene carbon, leading to the formation of 3-fluoro-4-nitrophenol (B151681) and a 2-(halomethyl)pyridine. Alternatively, under conditions that favor carbocation formation, an SN1-type mechanism could be envisioned, although this is less likely for a primary benzylic-type carbon.

A study on the hydrolysis of a similar compound, 2-[18F]fluoro-6-methyl-3-(4-methylbenzyloxy)pyridine, demonstrated that cleavage could be achieved using strong acids like HCl or trifluoroacetic acid (TFA) at elevated temperatures. researchgate.net This suggests that the ether linkage in the title compound would also be susceptible to cleavage under similar forceful conditions.

ReagentConditionsMajor Products
Concentrated HBrReflux3-Fluoro-4-nitrophenol and 2-(Bromomethyl)pyridine (B1332372)
Concentrated HIReflux3-Fluoro-4-nitrophenol and 2-(Iodomethyl)pyridine

This table illustrates predicted outcomes based on the known reactivity of aryl picolyl ethers under strong acidic conditions.

Functionalization of the Methylene Group

The methylene bridge, being adjacent to both a pyridine ring and an ether oxygen, possesses a degree of acidic character. The protons on this methylene group can be abstracted by a strong base to form a carbanion. This carbanion can then react with various electrophiles, allowing for the functionalization of the methylene position.

The stability of the resulting carbanion is enhanced by the electron-withdrawing nature of the adjacent pyridine ring. Suitable strong bases for this deprotonation include organolithium reagents (e.g., n-butyllithium) or lithium amides (e.g., lithium diisopropylamide, LDA). Once formed, the nucleophilic carbanion can participate in a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Reagent SequenceElectrophileProduct
1. n-BuLi, THF, -78 °C2. Iodomethane (CH3I)2-(1-(3-Fluoro-4-nitrophenoxy)ethyl)pyridine
1. LDA, THF, -78 °C2. Benzaldehyde (PhCHO)2-(1-(3-Fluoro-4-nitrophenoxy)-2-hydroxy-2-phenylethyl)pyridine
1. n-BuLi, THF, -78 °C2. N,N-Dimethylformamide (DMF)2-(3-Fluoro-4-nitrophenoxy)-2-(pyridin-2-yl)acetaldehyde

This table presents potential functionalization reactions based on the established reactivity of the methylene bridge in picolyl ethers.

Advanced Applications As Synthetic Intermediates and in Materials Science

Role in the Synthesis of Complex Organic Molecules

The intricate arrangement of functional groups within 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine makes it an excellent starting material for the construction of more complex molecular architectures. The presence of the nitro group, the fluorine atom, and the pyridine (B92270) nitrogen offers multiple avenues for chemical modification and elaboration.

Building Block for Heterocyclic Systems (e.g., Quinoxalines)

Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of biological activities and applications in materials science. chim.it The standard synthesis of the quinoxaline (B1680401) ring system involves the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound. nih.gov

The structure of this compound provides a viable pathway to quinoxaline derivatives. A key transformation would be the reduction of the nitro group to an amine, a reaction that is typically achieved with high efficiency using various reagents such as catalytic hydrogenation or metal catalysts in the presence of a hydrogen source. This initial step would yield 4-((pyridin-2-ylmethoxy)amino)-2-fluorophenol.

To complete the quinoxaline synthesis, a second vicinal functional group, either an amine or a carbonyl, would need to be introduced. This could be accomplished through a series of well-established synthetic transformations. For example, subsequent nitration followed by reduction could introduce a second amino group, leading to a 1,2-diamine precursor ready for cyclization with a 1,2-dicarbonyl compound to form the desired quinoxaline ring. The substituents on the phenoxy ring and the pyridine moiety would ultimately be incorporated into the final quinoxaline structure, allowing for the synthesis of a diverse range of functionalized quinoxaline derivatives.

Precursor for Diversified Molecular Libraries

In the field of drug discovery and medicinal chemistry, the generation of molecular libraries containing a wide variety of structurally related compounds is crucial for identifying new therapeutic agents. nih.govcapes.gov.br Functionalized heterocyclic compounds are particularly valuable as scaffolds for these libraries due to their prevalence in biologically active molecules. lifechemicals.comnih.gov

This compound is an ideal candidate for a precursor in the synthesis of diversified molecular libraries. Its structure contains several points of diversity that can be independently modified:

The Nitro Group: This group can be reduced to an amine, which can then be acylated, alkylated, or used in other coupling reactions to introduce a wide array of substituents.

The Pyridine Ring: The nitrogen atom of the pyridine ring can be quaternized or oxidized. The ring itself can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.

The Aromatic Rings: Both the phenyl and pyridine rings can be subjected to various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-heteroatom bonds.

The Fluorine Atom: The fluorine atom can influence the electronic properties of the molecule and can be a site for nucleophilic aromatic substitution under certain conditions.

By systematically varying the reagents and reaction conditions at these different sites, a large and diverse library of compounds can be generated from this single precursor. This approach is highly valuable in high-throughput screening campaigns to identify molecules with desired biological activities. nih.govresearchgate.net

Potential in Functional Materials Development

The electronic and structural properties of this compound also make it an intriguing candidate for applications in materials science. The combination of an electron-donating ether-linked pyridine moiety and an electron-withdrawing nitro-substituted phenyl ring creates a molecule with a significant dipole moment and potential for interesting electronic and optical properties.

Integration into Polymer Systems or Composites

Pyridine-containing polymers are known for their diverse applications, including as catalysts, resins, and materials with specific thermal or conductive properties. mdpi.comresearchgate.netdntb.gov.ua The pyridine unit can be incorporated into the polymer backbone or as a pendant group. sigmaaldrich.com

This compound could potentially be used as a monomer or a functional additive in polymer synthesis. For instance, the nitro group could be reduced to an amine, creating a diamine monomer that could be used in the synthesis of polyamides or polyimides. The resulting polymers would incorporate the fluorinated phenoxypyridine moiety, which could impart desirable properties such as enhanced thermal stability, specific solubility characteristics, or unique dielectric properties. mdpi.com

Alternatively, the compound could be blended with existing polymers to create composite materials with tailored properties. The polar nature of the molecule could influence the morphology and intermolecular interactions within the polymer matrix.

Applications in Non-Linear Optics (NLO) (if theoretically indicated)

Organic materials with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, including optical signal processing and data storage. ias.ac.in A key molecular feature for second-order NLO activity is a donor-π-acceptor (D-π-A) structure, where an electron-donating group is connected to an electron-accepting group through a π-conjugated system. sci-hub.se

This compound fits this D-π-A paradigm. The phenoxy group acts as an electron donor, the conjugated phenyl and pyridine rings form the π-bridge, and the nitro group is a strong electron acceptor. This intramolecular charge transfer from the donor to the acceptor upon excitation can lead to a large second-order hyperpolarizability (β), which is a measure of the NLO response of a molecule. researchgate.netjournalijar.com

Theoretical studies on similar pyridine derivatives have shown that this type of molecular structure can indeed lead to significant NLO properties. researchgate.netymerdigital.com The presence of the fluorine atom can further enhance the NLO response by modifying the electronic properties of the π-system. researchgate.net Computational studies could provide a more quantitative prediction of the hyperpolarizability of this compound and guide the design of new NLO materials based on this scaffold.

Below is a table of theoretically calculated first hyperpolarizability values for some related donor-acceptor substituted aromatic compounds, illustrating the potential for NLO properties in this class of molecules.

CompoundMethod/Basis SetFirst Hyperpolarizability (β) (esu)Reference
p-NitroanilineDFT/B3LYP9.2 x 10⁻³⁰ researchgate.net
2-amino-3-nitro-6-methyl pyridineDFT/B3LYP/6-311++G(d,p)3.6 x 10⁻³⁰ journalijar.com
2-aminopyridinium p-toluenesulphonateDFT/B3LYP/6-31G(d)1.8 x 10⁻³⁰ ias.ac.in

This table presents data for structurally related compounds to provide context for the potential NLO properties of this compound. The actual values for the title compound would require specific theoretical calculations.

Design of Novel Ligands or Catalysts

Pyridine and its derivatives are fundamental building blocks for ligands in coordination chemistry and catalysis. tcu.edunih.gov The nitrogen atom of the pyridine ring is a strong Lewis base and readily coordinates to transition metals. jscimedcentral.com The electronic and steric properties of the pyridine ligand can be fine-tuned by introducing substituents, which in turn influences the reactivity and selectivity of the metal catalyst. nih.govunimi.it

This compound has the potential to act as a bidentate or even tridentate ligand. The primary coordination site would be the pyridine nitrogen. Additionally, the ether oxygen and one of the oxygen atoms of the nitro group could potentially coordinate to a metal center, forming a chelate ring which would enhance the stability of the resulting metal complex.

The presence of the electron-withdrawing fluoro and nitro groups would decrease the electron density on the pyridine nitrogen, affecting its coordination properties and the electronic environment of the coordinated metal. This modulation of the electronic properties is a key strategy in the design of catalysts for a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and polymerizations. nih.govorganic-chemistry.org The synthesis of metal complexes with this ligand and the study of their catalytic activity in various reactions would be a promising area of research.

Future Directions in Research

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The synthesis of diaryl ethers and related structures can be challenging. For instance, the synthesis of analogous 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives has encountered difficulties with standard Williamson ether synthesis conditions, where the fluorine atom ortho to the nitro group is susceptible to hydrolysis under basic conditions, leading to low yields. mdpi.com This highlights the need for developing more robust and efficient synthetic routes.

Future research should focus on methodologies that offer improved yields, milder reaction conditions, and greater sustainability. Key areas for exploration include:

Microwave-Assisted Synthesis: This technique can accelerate reaction rates and improve yields, often under solvent-free or reduced-solvent conditions, aligning with green chemistry principles. acs.org

Phase-Transfer Catalysis: Utilizing phase-transfer catalysts could facilitate the reaction between the hydrophilic phenoxide and the less polar pyridyl methyl halide, potentially increasing efficiency and minimizing side reactions.

Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. This can enhance safety, improve selectivity, and allow for easier scalability compared to batch processes.

Novel Catalytic Systems: Investigating alternative catalysts, such as copper or palladium-based systems, could open new pathways for the etherification reaction that avoid the harsh basic conditions detrimental to the substrate.

Table 1: Comparison of Potential Synthetic Methodologies
MethodologyPotential AdvantagesResearch Focus
Microwave-Assisted SynthesisReduced reaction time, increased yields, energy efficiency. acs.orgOptimization of power, temperature, and solvent choice.
Phase-Transfer CatalysisImproved reactant mixing, milder conditions, potential for higher yields.Screening of various catalysts (e.g., quaternary ammonium (B1175870) salts).
Flow ChemistryEnhanced safety and scalability, precise process control, improved reproducibility.Development of optimized reactor setups and reaction conditions.
Advanced CatalysisAvoidance of harsh bases, potential for novel reaction pathways (e.g., C-O cross-coupling).Exploration of transition metal catalysts and ligand effects.

In-depth Investigations into Complex Reaction Mechanisms and Intermediates

A thorough understanding of the reaction mechanisms governing the synthesis and subsequent reactions of 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine is currently lacking. Mechanistic studies are crucial for optimizing reaction conditions and for the rational design of new transformations.

Future work should aim to elucidate these mechanisms through a combination of experimental and computational techniques. Key investigations would involve:

Kinetic Studies: Determining reaction orders, rate constants, and activation energies to understand the factors influencing the reaction speed.

Intermediate Trapping and Identification: Using spectroscopic techniques (e.g., NMR, Mass Spectrometry) and chemical trapping experiments to identify and characterize transient intermediates. For example, in related multicomponent reactions leading to pyridine (B92270) derivatives, identifying intermediates like the Knoevenagel adduct has been key to understanding the reaction pathway. nih.gov

Isotopic Labeling Studies: Employing isotopically labeled reactants (e.g., using ¹⁸O in the phenoxide) to trace the atomic pathways during the reaction, confirming the proposed mechanism.

Advanced Computational Modeling for Predictive Understanding of Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting molecular properties and reactivity. While DFT has been applied to various nitro derivatives of pyridine to calculate properties like heat of formation and to assess aromatic stability, tandfonline.comresearchgate.net specific modeling of this compound has not been reported.

Future computational studies could provide invaluable insights into:

Molecular Structure and Energetics: Optimizing the ground-state geometry and calculating thermodynamic properties.

Electronic Properties: Mapping the electron density, calculating molecular orbital energies (HOMO-LUMO), and generating electrostatic potential maps to predict sites of electrophilic and nucleophilic attack. The pyridine ring nitrogen, for instance, is a known coordination site for metals. youtube.com

Reaction Pathways: Modeling transition states and reaction intermediates to calculate activation barriers, thereby predicting the most favorable reaction pathways and explaining experimental observations.

Spectroscopic Properties: Simulating NMR, IR, and Raman spectra to aid in the experimental characterization of the compound and its reaction products.

Table 2: Proposed Parameters for DFT Studies
Property to InvestigateComputational Method/ParameterExpected Insight
Geometric & Electronic StructureDFT (e.g., B3LYP/6-31+G(d))Bond lengths, angles, charge distribution, HOMO/LUMO gap. researchgate.net
Reactivity IndicesFukui functions, electrostatic potential mapsPrediction of reactive sites for electrophilic/nucleophilic attack.
Reaction MechanismsTransition State Searching (e.g., QST2/QST3)Activation energies, validation of proposed mechanisms.
Spectroscopic DataGIAO (for NMR), Frequency calculations (for IR/Raman)Predicted chemical shifts and vibrational frequencies for structural confirmation.

Development of the Compound as a Scaffold for Non-Biological Applications

The pyridine ring is a fundamental component in materials science due to its rigidity, thermal stability, and ability to engage in dipole-dipole interactions. researchgate.net The incorporation of pyridine moieties into polymer backbones can enhance thermal and thermo-oxidative stability and improve solubility. researchgate.net Furthermore, fused pyridine systems are integral to polycyclic aromatic compounds used in organic electronics and nanotechnology. acs.org

Future research could explore the use of this compound as a versatile building block for:

High-Performance Polymers: The compound could be functionalized (e.g., by reducing the nitro group to an amine) and used as a monomer for the synthesis of novel polyimides, polyethers, or other polymers with enhanced thermal stability and specific electronic properties.

Ligand Design for Catalysis: The pyridine nitrogen and potential chelating sites introduced via modification could make the molecule a scaffold for new ligands in transition metal catalysis.

Functional Dyes and Optical Materials: The conjugated system, featuring electron-donating (ether oxygen) and electron-withdrawing (nitro) groups, is a classic "push-pull" chromophore structure. Modifications could lead to the development of novel dyes with applications in sensing or nonlinear optics.

Integration into Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single step, are highly efficient tools for building molecular complexity. bohrium.com Pyridine derivatives are frequently synthesized using MCRs, such as the Hantzsch dihydropyridine (B1217469) synthesis. baranlab.orgacsgcipr.org Similarly, cascade reactions, which involve a series of intramolecular transformations, offer a powerful strategy for the rapid construction of complex architectures. rsc.org

A significant future direction would be to incorporate this compound or its precursors into such processes.

As a Substrate in MCRs: The functional groups on the molecule could participate in known or novel MCRs. For example, the pyridine ring could direct a reaction, or the aromatic rings could be functionalized with groups (e.g., aldehydes) that can act as inputs for MCRs to build complex heterocyclic systems. acs.orgnih.gov

Initiating Cascade Reactions: The inherent functionality of the molecule could be used to trigger a cascade process. For example, a reaction at one part of the molecule could unveil a reactive group that then participates in a subsequent intramolecular cyclization or rearrangement, leading to complex polycyclic structures in a single, efficient operation.

By pursuing these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a valuable tool for innovation in synthesis, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-((3-Fluoro-4-nitrophenoxy)methyl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) using a pyridine-methyl precursor and 3-fluoro-4-nitrophenol. Key steps include:

  • Activating the pyridine ring with electron-withdrawing groups (e.g., methyl) to facilitate substitution .
  • Using a polar aprotic solvent (e.g., DMF) and a base (e.g., K₂CO₃) to deprotonate the phenolic hydroxyl group and drive the reaction .
  • Optimizing temperature (80–120°C) and reaction time (12–24 hrs) to achieve yields of ~60–75%, with purity confirmed via HPLC .

Q. How can the crystal structure and molecular conformation of this compound be determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. For example:

  • Crystallize the compound from a methanol/ethyl acetate mixture.
  • Collect data using MoKα radiation (λ = 0.71073 Å) and refine with SHELX software.
  • Key parameters: Orthorhombic space group (e.g., Pca2₁), bond angles (e.g., C–O–C ~117°), and torsional deviations (e.g., pyridine vs. phenoxy planes) .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the electronic effects of the nitro and fluoro substituents on reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:

  • Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
  • Quantify substituent effects via Hammett σ constants (e.g., σₘ for -NO₂ = +0.71, σₚ for -F = +0.06).
  • Predict regioselectivity in further functionalization (e.g., nitration at C5 of pyridine due to electron deficiency) .

Q. How do solvent polarity and microwave irradiation impact the kinetics of SNAr reactions in synthesizing this compound?

  • Methodological Answer :

  • Conventional Synthesis : In DMF at 100°C, the reaction follows second-order kinetics (k ≈ 1.2 × 10⁻⁴ L/mol·s) with an activation energy (Eₐ) of ~85 kJ/mol.
  • Microwave-Assisted Synthesis : Reduces reaction time by 70% (e.g., 4 hrs vs. 12 hrs) due to rapid dielectric heating, increasing yield to ~80% with reduced side products .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR shifts vs. computational predictions)?

  • Methodological Answer :

  • Use in silico NMR prediction tools (e.g., ACD/Labs or Gaussian) to compare calculated (δcalc) and experimental (δexp) chemical shifts.
  • Adjust for solvent effects (e.g., DMSO-d₆ induces upfield shifts of ~0.2–0.5 ppm for aromatic protons).
  • Validate ambiguous signals via 2D NMR (COSY, HSQC) to assign coupling patterns (e.g., J₃,4 = 8.5 Hz for adjacent pyridine protons) .

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under varying pH and temperature?

  • Methodological Answer :

  • Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C, 40°C, and 60°C.
  • Monitor degradation via LC-MS at intervals (0, 7, 14 days).
  • Key findings: Hydrolysis of the ether linkage occurs at pH >10 (t₁/₂ = 48 hrs at pH 12), while nitro group reduction is observed under acidic conditions (pH <2) .

Q. What analytical techniques differentiate polymorphic forms of this compound, and how do they affect bioactivity?

  • Methodological Answer :

  • DSC/TGA : Identify melting points (e.g., Form I: 145°C, Form II: 138°C) and thermal stability.
  • PXRD : Compare diffraction patterns (e.g., Form I: 2θ = 12.3°, 18.7°; Form II: 2θ = 11.9°, 19.4°).
  • Bioactivity : Form I shows 20% higher in vitro inhibition of COX-2 due to improved solubility .

Applications in Drug Discovery

Q. How can this compound serve as a precursor for kinase inhibitors targeting inflammatory pathways?

  • Methodological Answer :

  • Functionalize the pyridine ring via Suzuki coupling (e.g., introduce a boronic ester at C4).
  • Test derivatives against JAK3 or PI3Kγ kinases (IC₅₀ < 50 nM achieved with a trifluoromethyl substituent).
  • Optimize logP (2.5–3.5) and solubility (≥50 µM in PBS) for in vivo efficacy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.